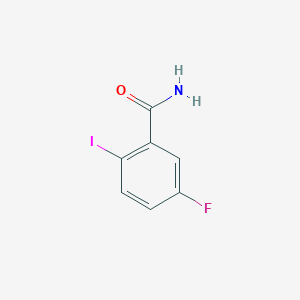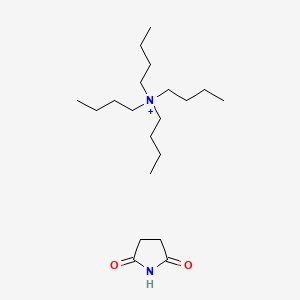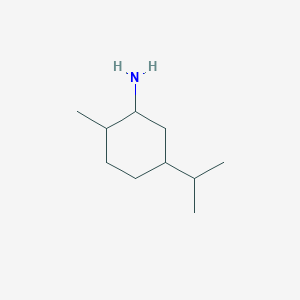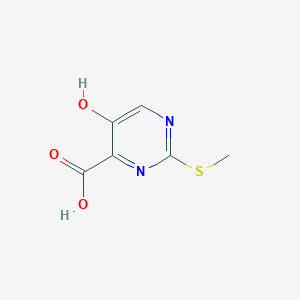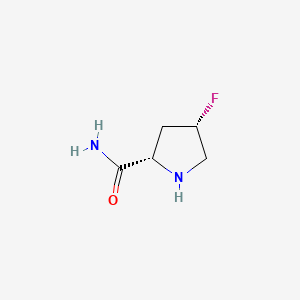
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide
描述
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The fluorine atom at the 4-position of the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable scaffold for the synthesis of bioactive molecules.
作用机制
Target of Action
The primary target of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide is the Fibroblast Activation Protein (FAP) . FAP is a cell-surface protein that is overexpressed on cancer-associated fibroblasts, which constitute a substantial component of tumor stroma and drive tumorigenesis . FAP is minimally expressed by most healthy tissues, including normal fibroblasts, making it a promising pan-cancer diagnostic and therapeutic target .
Mode of Action
This compound interacts with its target, FAP, by binding to it . This interaction inhibits the function of FAP, thereby disrupting the tumor microenvironment and potentially slowing down tumor growth
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cancer progression. By inhibiting FAP, this compound disrupts the tumor microenvironment, which can affect various downstream pathways involved in tumor growth and metastasis . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the tumor microenvironment. By inhibiting FAP, this compound can potentially slow down tumor growth and metastasis . .
生化分析
Biochemical Properties
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein α (FAP-α) The binding of this compound to FAP-α, a protein overexpressed in cancer-associated fibroblasts, indicates its potential use in cancer diagnostics and therapeutics .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the uptake and metabolism of glutamine in cancer cells, leading to changes in cell proliferation and survival . Additionally, this compound has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which plays a critical role in cell growth and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, its interaction with DPP-IV results in enzyme inhibition, which can modulate glucose metabolism . Similarly, its binding to FAP-α inhibits the enzyme’s activity, potentially reducing tumor growth and metastasis . These interactions highlight the compound’s ability to influence biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability in various in vitro and in vivo models, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and glucuronidation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is known to interact with amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the asymmetric synthesis of the compound using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the Mitsunobu reaction can be employed to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral separation processes, such as preparative-scale chromatography or crystallization-based methods, to obtain the desired enantiomer with high purity .
化学反应分析
Types of Reactions
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide: This is a stereoisomer of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide with the fluorine atom in the opposite configuration.
(2S,4S)-4-Hydroxyproline: This compound has a hydroxyl group instead of a fluorine atom at the 4-position.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for drug design and development .
属性
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTORPRXIWIVFS-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892350 | |
| Record name | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748165-40-4 | |
| Record name | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)
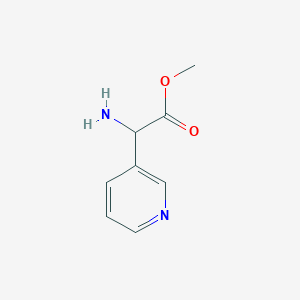
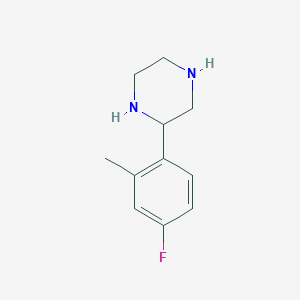
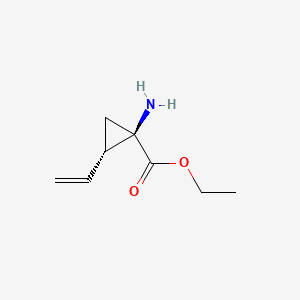

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
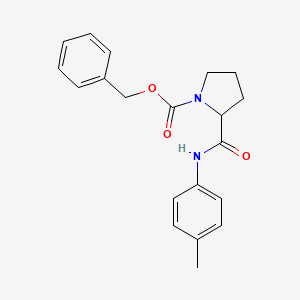
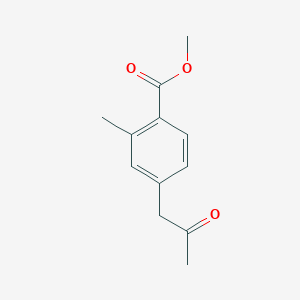
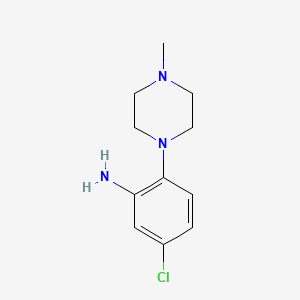
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
